molecular formula C8H10N2O2 B8368510 N-(2-Hydroxyphenyl)-N'-methylurea

N-(2-Hydroxyphenyl)-N'-methylurea

Cat. No.: B8368510
M. Wt: 166.18 g/mol
InChI Key: CANPOAADIKSDQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Hydroxyphenyl)-N'-methylurea is a urea derivative of interest in chemical and microbiological research. Urea-based compounds are significant in medicinal chemistry for their ability to form stable hydrogen bonds with biological targets, which is crucial for specific biological activity . This compound has been investigated primarily for its role as a ligand in coordination chemistry and its resulting microbicidal activity. Research indicates that the metal complexes of this ligand show a considerable increase in biocidal activity against both gram-positive and gram-negative bacteria, as well as common fungi, compared to the ligand itself . The ortho-hydroxyphenyl substituent is a key structural feature that facilitates complex formation with various metal ions, such as Cu(II), Ni(II), and Zn(II). Researchers value this compound for exploring structure-activity relationships in the development of new antimicrobial agents and for fundamental studies in supramolecular and inorganic chemistry. This product is intended for research and development purposes only in a controlled laboratory setting. It is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

1-(2-hydroxyphenyl)-3-methylurea

InChI

InChI=1S/C8H10N2O2/c1-9-8(12)10-6-4-2-3-5-7(6)11/h2-5,11H,1H3,(H2,9,10,12)

InChI Key

CANPOAADIKSDQF-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)NC1=CC=CC=C1O

Origin of Product

United States

Synthetic Methodologies and Mechanistic Elucidation of N 2 Hydroxyphenyl N Methylurea

Advanced Synthetic Routes and Strategies

The preparation of N-(2-Hydroxyphenyl)-N'-methylurea can be approached through various synthetic methodologies, ranging from classical approaches to more innovative and sustainable strategies. The choice of pathway often depends on factors such as starting material availability, desired purity, scalability, and environmental impact.

Design and Implementation of Novel Synthetic Pathways

A documented method for the synthesis of this compound involves the reaction of benzoxazolinone with an aqueous solution of methylamine. prepchem.com This approach provides a direct route to the target molecule. The reaction is typically carried out with an excess of methylamine at a moderately elevated temperature over an extended period.

Another logical and widely applicable pathway, though not explicitly detailed for this specific molecule in the available literature, would be the reaction of 2-aminophenol with methyl isocyanate. This is a standard and generally high-yielding method for the formation of unsymmetrical ureas. The nucleophilic amino group of 2-aminophenol would attack the electrophilic carbonyl carbon of methyl isocyanate.

Conversely, the reaction could also be envisioned between 2-hydroxyphenyl isocyanate and methylamine. The high reactivity of isocyanates with primary amines makes this a feasible, though potentially less common, route due to the relative availability of the starting materials.

Isocyanate-free synthetic routes are gaining prominence due to the hazardous nature of isocyanates. One such advanced strategy is the ruthenium-catalyzed carbene insertion into the N-H bonds of a precursor urea (B33335). While not specifically demonstrated for this compound, this methodology represents a novel and potentially safer alternative for the synthesis of substituted ureas.

Investigation of Catalytic Approaches for Urea Formation

The synthesis of ureas can often be facilitated and made more efficient through the use of catalysts. While specific catalytic systems for this compound are not extensively documented, general catalytic methods for urea formation are applicable.

For instance, the palladium-catalyzed arylation of ureas offers a route to unsymmetrical diaryl ureas and could potentially be adapted for N-aryl-N'-alkyl ureas. nih.gov This involves the cross-coupling of a protected urea with an aryl halide, followed by deprotection and subsequent reaction.

Furthermore, copper-catalyzed reactions have been employed for the synthesis of unsymmetrical ureas. These methods often involve the coupling of various nitrogen-containing substrates under milder conditions than traditional methods. A proposed mechanism for a copper-catalyzed synthesis of unsymmetrical ureas is depicted below:

StepDescription
1 Oxidative addition of an azide to a Cu(I) catalyst.
2 Formation of a copper-nitrenoid intermediate.
3 Reaction with an amine to form a copper-amido species.
4 Carbonyl insertion (from a CO source) or reaction with an isocyanate equivalent.
5 Reductive elimination to yield the urea product and regenerate the catalyst.

This is a generalized representation of a possible catalytic cycle.

Electrocatalysis is an emerging field in urea synthesis, primarily focused on the production of urea from nitrogen and carbon dioxide. While currently aimed at the synthesis of unsubstituted urea, the principles of electrocatalytic C-N bond formation could potentially be harnessed for the synthesis of more complex substituted ureas in the future.

Principles of Green Chemistry in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. A key aspect is the use of environmentally benign solvents. Water is an ideal green solvent, and catalyst-free methods for the synthesis of N-substituted ureas in water have been developed. This approach avoids the use of volatile organic compounds (VOCs) and often simplifies product isolation.

Another green strategy is the use of safer reagents. The development of phosgene substitutes, such as triphosgene or carbonyldiimidazole, reduces the hazards associated with traditional urea synthesis. rsc.org More advanced, isocyanate-free routes, as mentioned earlier, completely circumvent the need for these toxic intermediates.

Detailed Reaction Mechanism Investigations

A thorough understanding of the reaction mechanism is crucial for optimizing synthetic protocols and controlling product formation. The formation of this compound, particularly from 2-aminophenol and methyl isocyanate, involves a series of well-defined electronic and structural transformations.

Elucidation of Reaction Intermediates and Transition States

The reaction between an amine and an isocyanate is generally considered to be a nucleophilic addition. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the isocyanate. This concerted or near-concerted process is thought to proceed through a zwitterionic intermediate or a four-membered transition state.

Proposed Reaction Intermediate and Transition State for the Reaction of 2-Aminophenol with Methyl Isocyanate:

Reaction MechanismA schematic representation of the nucleophilic attack of the amino group of 2-aminophenol on the carbonyl carbon of methyl isocyanate, proceeding through a putative transition state to form the final urea product.

In the case of this compound synthesis from benzoxazolinone and methylamine, the reaction likely proceeds via nucleophilic acyl substitution. The methylamine attacks the carbonyl carbon of the benzoxazolinone, leading to the opening of the heterocyclic ring and subsequent formation of the urea linkage.

Spectroscopic studies, such as in-situ FTIR and NMR, can be employed to detect and characterize transient intermediates in urea synthesis. For instance, in the electrocatalytic synthesis of urea, in-situ spectroscopy has been used to identify C-N and N-C-N bond formation on the catalyst surface. acs.org While specific studies on this compound are lacking, these techniques are powerful tools for mechanistic elucidation.

Computational studies, such as Density Functional Theory (DFT) calculations, are invaluable for mapping the potential energy surface of the reaction, identifying transition state structures, and calculating activation energies. Such studies can provide detailed insights into the geometry and energetics of the reaction pathway.

Theoretical and Experimental Kinetic Studies of Formation Reactions

The rate of reaction is influenced by several factors, including the nucleophilicity of the amine, the electrophilicity of the isocyanate, the solvent, and the presence of catalysts. The ortho-hydroxyl group in 2-aminophenol may influence the reaction rate through electronic effects and potential intramolecular hydrogen bonding in the transition state.

Factors Influencing the Rate of this compound Formation:

FactorInfluence on Reaction RateRationale
Nucleophilicity of Amine Higher nucleophilicity increases the rate.A more nucleophilic amine will more readily attack the electrophilic isocyanate.
Electrophilicity of Isocyanate Higher electrophilicity increases the rate.Electron-withdrawing groups on the isocyanate enhance the positive charge on the carbonyl carbon.
Solvent Polarity Generally, polar aprotic solvents can accelerate the reaction.Solvation of the transition state can lower the activation energy.
Steric Hindrance Increased steric hindrance on either reactant can decrease the rate.Bulky groups can impede the approach of the nucleophile to the electrophilic center.
Temperature Higher temperature increases the rate.Provides the necessary activation energy for the reaction to proceed.

Experimental kinetic studies can be performed by monitoring the concentration of reactants or products over time using techniques such as UV-Vis spectroscopy, HPLC, or NMR. The data obtained can be used to determine the rate law, rate constants, and activation parameters (activation energy, enthalpy, and entropy of activation).

Computational Modeling for Reaction Mechanism Prediction

Computational modeling offers a molecular-level understanding of reaction mechanisms, providing insights into transition states, intermediates, and the energetic landscape of a chemical transformation. For the synthesis of this compound, computational approaches, primarily based on quantum mechanics, can be used to predict the most likely reaction pathways and explain experimental observations.

The primary synthetic route to this compound involves the reaction of 2-aminophenol with methyl isocyanate. Computational modeling of this reaction would typically involve the following steps:

Reactant and Product Optimization: The three-dimensional structures of the reactants (2-aminophenol and methyl isocyanate) and the product (this compound) are optimized to find their lowest energy conformations.

Transition State Searching: Sophisticated algorithms are used to locate the transition state structure for the reaction. The transition state represents the highest energy point along the reaction coordinate and is crucial for determining the reaction rate.

Reaction Pathway Mapping: The intrinsic reaction coordinate (IRC) method is often used to confirm that the identified transition state connects the reactants and products. This traces the reaction pathway down from the transition state to the reactant and product energy minima.

Thermochemical Analysis: From the computed energies, important thermodynamic and kinetic parameters such as the activation energy (Ea), enthalpy of reaction (ΔH), and Gibbs free energy of activation (ΔG‡) can be calculated.

Density Functional Theory (DFT) is a popular computational method for such investigations due to its balance of accuracy and computational cost. nih.gov For higher accuracy, especially for the energetics, methods like Coupled Cluster theory with single, double, and perturbative triple excitations (CCSD(T)) can be employed, though at a significantly higher computational expense.

A key aspect of modeling the synthesis of this compound would be to investigate the role of the ortho-hydroxyl group. This group can potentially influence the reaction mechanism in several ways:

Intramolecular Hydrogen Bonding: The hydroxyl group can form an intramolecular hydrogen bond with the nitrogen of the amino group in 2-aminophenol, affecting its nucleophilicity.

Catalytic Role: The hydroxyl group could act as a proton shuttle, facilitating the transfer of a proton from the nitrogen atom to the isocyanate nitrogen during the reaction, potentially lowering the activation energy.

To investigate this, computational models would compare the reaction mechanism of 2-aminophenol with that of aniline (which lacks the hydroxyl group) reacting with methyl isocyanate. The calculated activation energies would provide a quantitative measure of the effect of the ortho-hydroxyl group.

Illustrative Computational Data

While specific experimental or computational data for the synthesis of this compound is not available, the following tables illustrate the type of data that would be generated from a computational study of the reaction between 2-aminophenol and methyl isocyanate.

Table 1: Calculated Relative Energies for the Reaction of 2-Aminophenol with Methyl Isocyanate

SpeciesDescriptionRelative Energy (kcal/mol)
Reactants2-Aminophenol + Methyl Isocyanate0.0
Transition StateN-C bond forming, H-transfer+15.2
ProductThis compound-25.8

Note: These are hypothetical values for illustrative purposes.

Table 2: Key Interatomic Distances in the Predicted Transition State

Interatomic Bond/DistanceDescriptionDistance (Å)
N(amino)-C(isocyanate)Forming C-N bond2.15
N(amino)-HBreaking N-H bond1.20
N(isocyanate)-HForming N-H bond1.55

Note: These are hypothetical values for illustrative purposes.

By analyzing these computational results, researchers can gain a detailed understanding of the reaction mechanism, predict reaction rates, and potentially design more efficient synthetic strategies. For instance, if the computational model predicts a high activation barrier, it might suggest the need for a catalyst or different reaction conditions.

Advanced Spectroscopic and Structural Characterization Theories for N 2 Hydroxyphenyl N Methylurea

Nuclear Magnetic Resonance (NMR) Spectroscopy: Principles and Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides profound insights into the molecular structure, conformation, and dynamics of chemical compounds in both solution and the solid state. For N-(2-Hydroxyphenyl)-N'-methylurea, NMR spectroscopy is instrumental in confirming its chemical identity and understanding the spatial arrangement of its atoms.

The 1H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the hydroxyphenyl ring, the protons of the urea (B33335) N-H groups, the methyl protons, and the hydroxyl proton. The chemical shifts of the aromatic protons are influenced by the electron-donating hydroxyl group and the electron-withdrawing urea moiety. The ortho, meta, and para protons on the phenyl ring will appear as a complex multiplet pattern. The N-H protons of the urea group are anticipated to show distinct resonances, the chemical shifts of which can be sensitive to solvent and temperature, indicating their involvement in hydrogen bonding. nih.govresearchgate.net The methyl group attached to the urea nitrogen will likely appear as a doublet due to coupling with the adjacent N-H proton. The phenolic hydroxyl proton signal can be broad and its position variable, depending on the extent of hydrogen bonding and exchange with the solvent.

The 13C NMR spectrum would complement the 1H NMR data by providing information on the carbon framework. Key resonances would include those for the carbonyl carbon of the urea group (typically in the range of 155-165 ppm), the carbons of the phenyl ring (with shifts influenced by the hydroxyl substituent), and the methyl carbon. frontiersin.org

Table 1: Predicted 1H and 13C NMR Chemical Shifts for this compound Predicted chemical shifts are based on analogous structures and may vary depending on solvent and experimental conditions.

Atom Predicted 1H Chemical Shift (ppm) Predicted 13C Chemical Shift (ppm)
Phenyl-H (ortho to OH)6.8 - 7.2115 - 120
Phenyl-H (meta to OH)6.8 - 7.2120 - 130
Phenyl-H (para to OH)6.8 - 7.2120 - 130
Phenyl-H (ortho to urea)7.8 - 8.2145 - 155 (C-OH)
Urea N-H (phenyl side)8.5 - 9.5125 - 135 (C-N)
Urea N-H (methyl side)6.0 - 7.0-
Methyl (-CH3)2.7 - 2.9 (d)25 - 30
Hydroxyl (-OH)9.0 - 10.0 (br s)-
Carbonyl (C=O)-158 - 162

Multi-dimensional NMR Techniques for Detailed Structural and Conformational Analysis

While one-dimensional NMR provides fundamental structural information, multi-dimensional NMR techniques are essential for a more detailed analysis of complex molecules like this compound.

Correlation Spectroscopy (COSY): This 2D NMR experiment establishes correlations between protons that are coupled to each other. For this compound, COSY would be invaluable in assigning the signals of the aromatic protons by revealing their connectivity within the spin system of the phenyl ring. It would also confirm the coupling between the methyl protons and the adjacent N-H proton.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates the chemical shifts of protons with the directly attached carbon atoms. This technique would allow for the unambiguous assignment of the carbon signals in the 13C NMR spectrum by linking them to their corresponding, already assigned proton signals.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about the spatial proximity of protons. This is crucial for determining the preferred conformation of the molecule in solution. For example, NOESY could reveal through-space interactions between the urea N-H protons and specific protons on the phenyl ring, shedding light on the rotational orientation of the phenyl group relative to the urea moiety.

Solid-State NMR Probes for Polymorphic Forms and Molecular Dynamics

Solid-state NMR (ssNMR) spectroscopy is a vital tool for characterizing the structure and dynamics of molecules in their solid form. This is particularly important for identifying and distinguishing between different polymorphic forms, which can have different physical properties.

Cross-polarization magic-angle spinning (CP/MAS) is a standard ssNMR technique that enhances the signal of low-abundance nuclei like 13C and 15N and averages out anisotropic interactions to provide high-resolution spectra of solid samples. Different polymorphs of this compound would likely exhibit distinct 13C and 15N chemical shifts due to differences in their crystal packing and intermolecular interactions.

Furthermore, ssNMR can probe molecular dynamics in the solid state. By measuring relaxation times and using variable-temperature experiments, it is possible to study processes such as the rotation of the methyl group and the phenyl ring, and the dynamics of hydrogen bonding.

Vibrational Spectroscopy (Infrared and Raman): Theoretical Interpretation and Structural Insights

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. These techniques are highly sensitive to the functional groups present and the nature of chemical bonding, including hydrogen bonds.

Ab Initio and DFT-based Analysis of Vibrational Modes

To gain a deeper understanding of the experimental vibrational spectra, theoretical calculations based on ab initio methods and Density Functional Theory (DFT) are employed. nih.gov These quantum chemical calculations can predict the vibrational frequencies and intensities of a molecule with a high degree of accuracy. yildiz.edu.trajchem-a.com By comparing the calculated spectrum with the experimental one, a detailed assignment of the observed vibrational bands to specific molecular motions can be achieved. For this compound, DFT calculations would help in assigning the characteristic stretching and bending vibrations of the O-H, N-H, C=O, C-N, and aromatic C-H and C=C bonds.

Table 2: Predicted Key Vibrational Frequencies for this compound Frequencies are in cm-1 and are based on typical values for the respective functional groups.

Vibrational Mode Predicted Frequency Range (cm-1) Description
O-H stretch3200 - 3400 (broad)Phenolic hydroxyl, likely involved in H-bonding
N-H stretch3300 - 3500Urea N-H groups
Aromatic C-H stretch3000 - 3100Phenyl ring C-H bonds
Aliphatic C-H stretch2850 - 3000Methyl group C-H bonds
C=O stretch (Amide I)1640 - 1680Urea carbonyl group
N-H bend (Amide II)1550 - 1620Coupled C-N stretch and N-H bend
Aromatic C=C stretch1450 - 1600Phenyl ring skeletal vibrations
C-N stretch1200 - 1350Urea C-N bonds
O-H bend1300 - 1450In-plane bending of phenolic hydroxyl

Spectroscopic Signatures of Intra- and Intermolecular Hydrogen Bonding

The presence of both hydrogen bond donors (O-H and N-H) and acceptors (C=O and the nitrogen atoms of the urea) in this compound suggests the high likelihood of both intramolecular and intermolecular hydrogen bonding. researchgate.net The ortho-hydroxyl group on the phenyl ring is suitably positioned to form an intramolecular hydrogen bond with the carbonyl oxygen of the urea moiety.

The formation of an intramolecular hydrogen bond would lead to a red-shift (a shift to lower wavenumbers) and broadening of the O-H stretching vibration in the IR spectrum. researchgate.net The C=O stretching frequency may also be affected, typically shifting to a lower wavenumber as the double bond character is weakened by the hydrogen bond.

Intermolecular hydrogen bonds, which are crucial in defining the solid-state structure, would also influence the vibrational spectra. These interactions would lead to broadening and shifting of the N-H and C=O stretching bands. The extent of these shifts can provide qualitative information about the strength of the hydrogen bonds.

X-ray Crystallography: Elucidation of Solid-State Architecture

Furthermore, X-ray crystallography elucidates the packing of molecules in the crystal lattice, revealing the nature and geometry of intermolecular interactions, such as hydrogen bonding and π-π stacking. It is expected that in the solid state, this compound molecules would form an extensive network of intermolecular hydrogen bonds involving the urea N-H groups and the carbonyl oxygen, as well as the phenolic hydroxyl group. researchgate.netbath.ac.uk This hydrogen-bonding network would play a crucial role in stabilizing the crystal structure.

Table 3: Hypothetical Crystallographic Data for this compound This data is hypothetical and serves as an example of what might be obtained from an X-ray crystallographic study.

Parameter Example Value
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)10.5
b (Å)8.2
c (Å)12.1
β (°)95.5
Volume (Å3)1035
Z4
Density (calculated) (g/cm3)1.35
Hydrogen Bond (Intramolecular) O-H···O=CPresent
Hydrogen Bond (Intermolecular) N-H···O=CPresent

Crystal Packing Motifs and Supramolecular Assembly Principles

The crystal structure of this compound is anticipated to be dominated by a network of intermolecular hydrogen bonds, which are characteristic of urea and phenol (B47542) derivatives. The urea moiety itself is a potent hydrogen bond donor (N-H) and acceptor (C=O), leading to predictable and robust packing motifs.

One of the most common motifs in the crystal structures of N,N'-disubstituted ureas is the α-network , or urea tape . This motif consists of a head-to-tail arrangement of urea molecules, where the N-H group of one molecule forms a hydrogen bond with the carbonyl oxygen of a neighboring molecule, resulting in a one-dimensional chain or tape. These tapes can then further interact with adjacent tapes through weaker interactions.

The interplay between the strong urea-urea hydrogen bonds and the interactions involving the hydroxyl group will ultimately determine the final supramolecular assembly. The steric hindrance and electronic effects of the methyl and hydroxyphenyl substituents will also influence the preferred conformation of the molecule and the geometry of the hydrogen bonds.

Polymorphism and Co-crystallization Strategies

Polymorphism , the ability of a compound to exist in more than one crystalline form, is a well-documented phenomenon for urea derivatives. Different polymorphs of a compound can exhibit distinct physical properties, such as melting point, solubility, and stability. For this compound, the existence of multiple polymorphs is highly probable due to the conformational flexibility of the molecule and the variety of possible hydrogen bonding arrangements.

Polymorphic screening of this compound could be conducted by crystallizing the compound from a range of solvents with different polarities and at various temperatures and evaporation rates. Spectroscopic techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and infrared (IR) spectroscopy would be instrumental in identifying and characterizing different polymorphic forms.

Co-crystallization is a powerful strategy to modify the physicochemical properties of a solid-state material. Given the hydrogen bonding capabilities of this compound, it is an excellent candidate for forming co-crystals with other molecules, known as co-formers. The selection of a suitable co-former is crucial for successful co-crystal formation. Ideal co-formers for this compound would be molecules that can form complementary hydrogen bonds.

Considering the structure of the target compound, promising co-former candidates would include:

Carboxylic acids: The carboxylic acid group can form a robust heterosynthon with the urea moiety.

Amides: Primary and secondary amides can engage in hydrogen bonding with both the urea and hydroxyl groups.

Other phenolic compounds: These can form hydrogen bonds with the hydroxyl group of this compound.

Various techniques can be employed for co-crystal screening, including liquid-assisted grinding, slurry crystallization, and solvent evaporation methods. The formation of a new co-crystalline phase would be confirmed by techniques such as PXRD, DSC, and single-crystal X-ray diffraction.

Mass Spectrometry: Advanced Molecular Structure Confirmation and Fragmentation Studies

Mass spectrometry is an indispensable tool for the structural elucidation and confirmation of organic compounds. For this compound, advanced mass spectrometric techniques can provide a wealth of information.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion. This precision allows for the determination of the elemental composition of the molecule with a high degree of confidence. For this compound (molecular formula C8H10N2O2), the expected exact mass of the protonated molecule [M+H]+ would be calculated and compared to the experimentally measured value. A close match between the theoretical and experimental masses would serve as strong evidence for the proposed molecular formula.

IonElemental CompositionCalculated Exact Mass
[M+H]⁺C₈H₁₁N₂O₂⁺167.0815
[M+Na]⁺C₈H₁₀N₂O₂Na⁺189.0634
[M-H]⁻C₈H₉N₂O₂⁻165.0670

Elucidation of Gas-Phase Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is used to study the fragmentation of ions in the gas phase. By isolating the precursor ion (e.g., the [M+H]+ ion of this compound) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is obtained. The analysis of these fragment ions provides valuable structural information.

Based on the fragmentation behavior of similar urea derivatives, several key fragmentation pathways can be predicted for this compound. A characteristic fragmentation of N,N'-substituted ureas involves the cleavage of one of the C-N bonds of the urea moiety, leading to the elimination of an isocyanate molecule. For this compound, two primary fragmentation pathways are plausible:

Loss of methyl isocyanate (CH3NCO): Cleavage of the N-C(O) bond on the methyl-substituted side would result in the formation of a 2-aminophenol radical cation.

Loss of 2-hydroxyphenyl isocyanate (HOC6H4NCO): Cleavage of the N-C(O) bond on the phenyl-substituted side would lead to the formation of a protonated methylamine.

Other potential fragmentation pathways could involve cleavages within the hydroxyphenyl ring or rearrangements followed by fragmentation. The relative abundance of the different fragment ions would depend on the stability of the resulting ions and neutral species. The accurate mass measurement of these fragment ions using HRMS/MS would allow for the determination of their elemental compositions, further aiding in the elucidation of the fragmentation pathways.

Precursor Ion (m/z)Proposed Fragment IonNeutral LossFragment Ion (m/z)
167.0815[M+H - CH₃NCO]⁺CH₃NCO110.0597
167.0815[M+H - HOC₆H₄NCO]⁺HOC₆H₄NCO32.0498

Theoretical and Computational Chemistry of N 2 Hydroxyphenyl N Methylurea

Quantum Chemical Calculation Approaches

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing valuable insights into its behavior at the atomic and electronic levels.

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. A DFT study on N-(2-Hydroxyphenyl)-N'-methylurea would typically involve optimizing the molecule's geometry to find its most stable three-dimensional structure. From this optimized structure, various electronic properties such as the distribution of electron density, the molecular electrostatic potential (MEP), and spectroscopic properties (like IR and NMR spectra) could be calculated. However, no published studies containing DFT calculations specific to this compound were found.

Ab Initio Methods for Energetics and Electronic Descriptors

Ab initio methods are quantum chemistry calculations that are based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can provide highly accurate calculations of molecular energies and electronic descriptors. For this compound, these methods could be used to precisely calculate its heat of formation, ionization potential, and electron affinity. A thorough literature search did not reveal any studies that have applied ab initio methods to this specific compound.

Molecular Dynamics (MD) Simulations for Conformational and Dynamic Studies

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations can provide a detailed understanding of the conformational flexibility and intermolecular interactions of a compound.

Conformational Analysis and Rotational Barrier Determinations

A conformational analysis of this compound would involve identifying the different spatial arrangements of its atoms (conformers) and determining their relative energies. This is particularly relevant for understanding the rotational barriers around the C-N bonds of the urea (B33335) moiety and the phenyl group. Such information is crucial for understanding how the molecule might interact with biological targets. No specific studies on the conformational analysis or rotational barriers of this compound have been published.

Investigations of Intermolecular Interactions and Solvent Effects

MD simulations are also instrumental in studying how a molecule interacts with other molecules, including solvent molecules. For this compound, simulations could reveal the nature of hydrogen bonding and other non-covalent interactions in different solvents. This would provide insight into its solubility and how its properties might change in a biological environment. At present, there is no available research detailing the intermolecular interactions or solvent effects for this compound through MD simulations.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

The energies of the HOMO and LUMO, and the HOMO-LUMO energy gap, are important indicators of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests that a molecule is more reactive. Analysis of the spatial distribution of these orbitals in this compound would help in predicting the sites most susceptible to electrophilic and nucleophilic attack. However, no FMO analysis specific to this compound has been reported in the scientific literature.

While computational studies have been conducted on related urea and phenylurea derivatives, the strict focus on this compound as per the instructions means that without direct research on this compound, a scientifically accurate and detailed article with supporting data cannot be constructed. Future computational research will be necessary to elucidate the specific theoretical and chemical properties of this molecule.

Computational Prediction and Correlation of Spectroscopic Data

A comprehensive analysis of the computational prediction and correlation of spectroscopic data for the specific compound this compound is not available in the current scientific literature based on extensive searches. While computational chemistry is a powerful tool for predicting spectroscopic properties and is widely applied to many organic molecules, dedicated studies containing the requisite data for this compound have not been published.

In a typical study of this nature, researchers would employ quantum chemical calculations, such as Density Functional Theory (DFT), to predict various spectroscopic parameters. These theoretical predictions would then be compared against experimentally obtained spectra to validate the computational models and provide a deeper understanding of the molecule's electronic structure and behavior.

The general workflow for such an investigation would involve:

Geometry Optimization: The first step is to determine the most stable three-dimensional structure of the this compound molecule using computational methods.

Vibrational Frequency Calculations: Using the optimized geometry, the infrared (IR) and Raman spectra are calculated. The predicted vibrational frequencies and intensities are then compared with experimental FT-IR and FT-Raman spectra. This comparison helps in the assignment of specific vibrational modes to the observed spectral bands.

NMR Chemical Shift Calculations: The nuclear magnetic resonance (NMR) chemical shifts (typically for ¹H and ¹³C nuclei) are predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These calculated shifts are correlated with experimental NMR data, often showing a linear relationship that allows for precise assignment of chemical environments within the molecule.

Electronic Spectra Simulation: Time-dependent DFT (TD-DFT) is commonly used to calculate the electronic transitions of the molecule. This allows for the prediction of the UV-Vis absorption spectrum, providing insights into the electronic structure and the nature of molecular orbitals involved in the transitions, which are then compared to the experimental UV-Vis spectrum.

For analogous compounds, such as other substituted phenylureas, studies have demonstrated that methods like the B3LYP functional combined with basis sets like 6-311++G(d,p) can provide theoretical data that is in good agreement with experimental findings. However, without specific research on this compound, it is not possible to present detailed data tables or in-depth research findings as requested. The scientific community has yet to publish a dedicated computational and experimental spectroscopic study on this particular molecule.

Therefore, the detailed data tables and specific research findings for the computational prediction and correlation of spectroscopic data for this compound cannot be provided.

Intermolecular Interactions and Supramolecular Chemistry of N 2 Hydroxyphenyl N Methylurea

Hydrogen Bonding Networks: Design and Characterization

The urea (B33335) moiety is a powerful and well-established motif in supramolecular chemistry due to its ability to form strong and directional hydrogen bonds. nih.govresearchgate.net The presence of both a phenolic hydroxyl group and a methyl-substituted urea in N-(2-Hydroxyphenyl)-N'-methylurea introduces a variety of potential hydrogen bonding patterns that are crucial in defining its solid-state structure and self-assembly in solution.

Intra- and Intermolecular Hydrogen Bonding Patterns

The molecular structure of this compound features multiple hydrogen bond donors (the phenolic -OH and the two N-H groups of the urea) and acceptors (the carbonyl oxygen of the urea and the phenolic oxygen). This arrangement allows for a sophisticated network of both intra- and intermolecular hydrogen bonds.

Intermolecular Hydrogen Bonding: The urea functionality is well-known for its ability to form robust one-dimensional hydrogen-bonded chains or tapes. researchgate.net In these arrangements, each urea molecule typically forms two hydrogen bonds with its neighbors, creating a linear or ribbon-like structure. researchgate.net For this compound, several intermolecular hydrogen bonding motifs can be envisaged:

Urea-Urea Tapes: The classic head-to-tail hydrogen bonding between the N-H and C=O groups of adjacent urea moieties can lead to the formation of infinite chains.

Urea-Phenol Interactions: The phenolic hydroxyl group can act as a hydrogen bond donor to the carbonyl oxygen of a neighboring molecule, or the phenolic oxygen can act as an acceptor for an N-H group.

Bifurcated Hydrogen Bonds: The carbonyl oxygen is capable of accepting hydrogen bonds from multiple donors simultaneously, leading to more complex, branched networks.

The interplay between these intra- and intermolecular interactions will ultimately determine the most stable crystalline form of the compound.

Influence on Self-Assembly Processes and Crystal Engineering

The predictable and directional nature of the hydrogen bonds in this compound makes it an excellent candidate for crystal engineering. By understanding and controlling these interactions, it is possible to design and synthesize crystalline materials with specific topologies and properties.

The self-assembly process is driven by the thermodynamic search for the most stable arrangement of molecules. The formation of strong urea-urea hydrogen bond tapes is often a dominant feature in the solid-state structures of phenylurea derivatives. However, the presence of the 2-hydroxyl group can introduce alternative hydrogen bonding pathways, potentially leading to polymorphism—the existence of multiple crystalline forms with different packing arrangements and physical properties.

The competition between different hydrogen bonding motifs can be influenced by factors such as solvent choice during crystallization and the presence of co-forming molecules. This allows for a degree of control over the resulting supramolecular architecture, a key principle in the rational design of functional materials.

Exploration of Other Non-Covalent Interactions (π-π Stacking, C-H···π, Van der Waals Forces)

π-π Stacking: The presence of the phenyl ring allows for π-π stacking interactions between adjacent aromatic systems. These interactions, which arise from the electrostatic and van der Waals forces between the electron clouds of the rings, contribute to the cohesive energy of the crystal lattice. The geometry of the stacking (e.g., face-to-face, offset) will be influenced by the steric hindrance of the substituents and the other intermolecular forces at play.

C-H···π Interactions: The methyl group and the C-H bonds of the phenyl ring can act as weak hydrogen bond donors to the π-system of a neighboring aromatic ring. These C-H···π interactions, although weaker than conventional hydrogen bonds, are numerous and collectively contribute to the stability of the crystal packing.

The combination of these various non-covalent forces leads to a complex and finely balanced energetic landscape that dictates the final supramolecular assembly.

Host-Guest Chemistry and Molecular Recognition Principles

The field of host-guest chemistry focuses on the design of host molecules that can selectively bind to specific guest molecules or ions through non-covalent interactions. The structural features of this compound make it an interesting building block for the construction of such molecular receptors.

Rational Design of Molecular Receptors Incorporating this compound

A rationally designed molecular receptor must possess a binding cavity or surface that is complementary in size, shape, and chemical functionality to the intended guest. By incorporating the this compound moiety into a larger macrocyclic or pre-organized structure, it is possible to create receptors with specific recognition properties.

The key design elements would include:

A Pre-organized Cavity: The this compound unit can be integrated into a more rigid framework, such as a calixarene (B151959) or a cyclophane, to create a well-defined binding pocket.

Convergent Functional Groups: The hydrogen bond donors and acceptors of the urea and phenol (B47542) groups can be positioned to converge on a specific binding site, allowing for multipoint recognition of a complementary guest molecule.

Tunable Electronic Properties: The electronic nature of the phenyl ring can be modified with electron-donating or electron-withdrawing substituents to fine-tune the binding affinity and selectivity of the receptor.

Such receptors could potentially be designed to bind to small neutral molecules, anions, or even specific functional groups on the surface of larger biomolecules.

Potential Applications in Advanced Materials and Catalysis Non Biological Focus

Advanced Material Precursors and Building Blocks

Polymerization and Oligomerization Studies

Theoretically, N-(2-Hydroxyphenyl)-N'-methylurea possesses functional groups that could allow it to act as a monomer in polymerization reactions. The hydroxyl and the secondary amine proton are potential sites for reactions such as esterification, etherification, or condensation with suitable co-monomers. For instance, reaction with diisocyanates could potentially lead to the formation of polyurethanes, or with diacyl chlorides to form polyesters or polyamides, respectively.

However, a detailed search of scientific databases and research publications does not yield specific studies where this compound has been successfully polymerized or oligomerized. The steric hindrance from the ortho-hydroxyl group on the phenyl ring might influence its reactivity in polymerization processes. Further empirical research would be required to determine the feasibility and outcomes of such reactions.

Supramolecular Polymer and Framework Construction

The true potential of this compound may lie in the realm of supramolecular chemistry. The urea (B33335) functionality is well-known for its ability to form strong, directional hydrogen bonds, leading to the self-assembly of molecules into larger, ordered structures. The combination of the urea group with the phenolic hydroxyl group offers multiple points for hydrogen bonding, which could facilitate the construction of intricate supramolecular polymers and frameworks.

These non-covalent interactions could, in principle, be programmed to direct the assembly of the molecules into one-dimensional chains, two-dimensional sheets, or even three-dimensional networks. The phenyl ring also introduces the possibility of π-π stacking interactions, which could further stabilize such supramolecular architectures. While these possibilities are compelling from a theoretical standpoint, there is a notable absence of published research detailing the successful construction and characterization of supramolecular structures derived specifically from this compound.

Functional Coatings and Thin Film Applications

The properties of this compound suggest its potential utility in the formulation of functional coatings and thin films. The hydroxyl group could promote adhesion to various substrates through hydrogen bonding or covalent linkages. Furthermore, the aromatic ring and urea functionality might impart desirable properties such as thermal stability or specific refractive indices to a coating.

Its ability to potentially form complexes with metal ions, a characteristic noted for the related compound N-(2-Hydroxyphenyl)-N',N'-diethylurea, suggests that this compound could be explored as a component in anti-corrosion coatings or as a precursor for creating metal-containing thin films with specific catalytic or electronic properties. evitachem.com Nevertheless, specific studies demonstrating the incorporation of this compound into coating formulations and the evaluation of the resulting material's performance are not currently available in the public domain.

Future Research Directions and Unexplored Avenues

Emerging Synthetic Methodologies and Advanced Characterization Techniques

The traditional synthesis of N-(2-Hydroxyphenyl)-N'-methylurea involves the reaction of benzoxazolinone with an aqueous solution of methylamine. nih.govprepchem.com While effective, future research is likely to focus on more efficient and environmentally benign synthetic strategies.

Emerging Synthetic Methodologies:

Modern synthetic chemistry offers several avenues to improve the synthesis of this compound. Methodologies such as flow chemistry and microwave-assisted synthesis present opportunities for higher yields, reduced reaction times, and increased safety profiles. nih.govrsc.org For instance, microwave irradiation has been successfully employed in the synthesis of other N-heterocycles and hydroxyphenyl derivatives, suggesting its applicability for this compound. nih.govcsic.esresearchgate.net These techniques often lead to cleaner reactions with easier purification. nih.gov

Advanced Characterization Techniques:

A thorough understanding of the compound's properties relies on sophisticated characterization. While standard techniques are useful, advanced methods can provide deeper insights.

Advanced NMR and Mass Spectrometry: Techniques like two-dimensional NMR spectroscopy can elucidate subtle structural details and intermolecular interactions. Advanced mass spectrometry methods can be crucial for analyzing potential byproducts in novel synthetic routes. nih.gov

Single-Crystal X-ray Diffraction: Obtaining a single-crystal structure of this compound would provide definitive information about its three-dimensional conformation, bond angles, and intermolecular packing in the solid state. aps.orguchicago.edunih.gov This data is invaluable for understanding its physical properties and for computational modeling.

Integration of this compound into Novel Supramolecular Architectures

The urea (B33335) and hydroxyphenyl moieties in this compound make it an excellent candidate for the construction of supramolecular assemblies through hydrogen bonding.

Supramolecular Gels:

Low molecular weight gelators (LMWGs) are a class of small molecules that can self-assemble in a solvent to form a three-dimensional network, resulting in a gel. nih.govnih.govwhiterose.ac.ukdavuniversity.org The ability of urea derivatives to form strong, directional hydrogen bonds is a key factor in their gelation capabilities. nih.gov Research into the gelation properties of this compound in various solvents could lead to the development of novel "smart" materials that respond to external stimuli such as temperature, pH, or specific analytes. mdpi.com The structural modification of related bis(pyridyl urea) compounds has been shown to induce hydrogelation, suggesting that targeted modifications to this compound could tune its gelation properties. mdpi.com

Rotaxanes and Catenanes:

The hydrogen bonding capabilities of this compound could also be exploited in the template-directed synthesis of mechanically interlocked molecules like rotaxanes and catenanes. These architectures have applications in molecular machinery and advanced materials.

Exploration of Advanced Catalytic Systems and Processes

While the direct catalytic applications of this compound are not yet widely reported, its structural motifs suggest potential in several areas of catalysis.

Organocatalysis:

Urea and thiourea (B124793) derivatives have emerged as powerful hydrogen-bond-donating organocatalysts. The combination of the urea and phenol (B47542) groups in this compound could enable it to act as a bifunctional catalyst, activating substrates through hydrogen bonding.

Transition Metal Catalysis:

N-arylureas have recently been demonstrated to act as effective ligands in palladium-catalyzed reactions. nih.gov The urea moiety can coordinate to a metal center, influencing its catalytic activity. Future research could explore the use of this compound and its derivatives as ligands in a variety of transition metal-catalyzed transformations, potentially offering advantages in terms of stability and selectivity. rsc.orgresearchgate.net

Development of Next-Generation Sensory Platforms with Enhanced Selectivity

The hydroxyphenyl group is a known fluorophore and the urea moiety provides excellent hydrogen bonding sites, making this compound a promising scaffold for the development of chemical sensors.

Fluorescent Sensors:

Compounds containing a hydroxyphenyl group can exhibit excited-state intramolecular proton transfer (ESIPT), a process that can lead to a large Stokes shift and sensitivity to the local environment. nih.gov This property can be harnessed to design fluorescent sensors for ions and neutral molecules. The binding of an analyte to the urea or phenol group could modulate the ESIPT process, leading to a detectable change in the fluorescence signal.

Colorimetric Sensors:

The development of colorimetric sensors offers the advantage of simple, naked-eye detection. rsc.orgmdpi.comnih.gov By incorporating suitable chromophores or designing the molecule to undergo a color change upon binding to a target analyte, this compound could be the basis for new colorimetric sensing platforms. nih.govmdpi.com For example, related thiourea-based sensors have shown high selectivity for specific metal ions. nih.gov

Electrochemical Sensors:

The phenolic hydroxyl group can be electrochemically active. This property could be exploited to develop electrochemical sensors where the binding of an analyte perturbs the redox properties of the molecule, leading to a measurable electrical signal.

Synergistic Approaches: Combining Experimental Chemistry with Computational Chemistry and Machine Learning

The integration of computational methods can significantly accelerate the discovery and optimization of new applications for this compound.

Computational Chemistry:

Density Functional Theory (DFT): DFT calculations can be used to predict the geometry, electronic structure, and spectroscopic properties of this compound and its complexes with other molecules. nih.govnih.govresearchgate.netresearchgate.net This information can provide insights into its reactivity, stability, and potential as a catalyst or sensor.

Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the dynamic behavior of the molecule, such as its conformational changes and its interactions with solvent molecules or in self-assembled structures like gels. nih.govmostwiedzy.plresearchgate.netjlu.edu.cnresearchgate.net This can aid in understanding the mechanisms of supramolecular assembly and guest binding.

Machine Learning:

Machine learning algorithms can be trained on existing experimental and computational data to predict the properties and activities of new derivatives of this compound. prepchem.com This approach can guide the rational design of molecules with enhanced properties for specific applications, such as improved catalytic efficiency or higher sensor selectivity, thereby reducing the need for extensive trial-and-error experimentation.

Q & A

Q. What are the optimal synthetic routes for N-(2-Hydroxyphenyl)-N'-methylurea, and how do reaction conditions influence yield and purity?

The synthesis of urea derivatives typically involves condensation reactions between amines and isocyanates or carbamates. For this compound, a plausible route could involve reacting 2-aminophenol with methyl isocyanate under controlled conditions (e.g., inert atmosphere, solvent selection). Catalyst choice (e.g., bases like triethylamine) and temperature optimization (40–60°C) are critical to minimize side reactions like hydrolysis or oligomerization . Comparative analysis of alternative methods, such as using urea derivatives with activating agents, should be evaluated via HPLC or NMR to assess purity (>95%) .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

  • NMR Spectroscopy : Proton and carbon-13 NMR can confirm the presence of the hydroxyphenyl and methylurea moieties, with characteristic shifts for aromatic protons (δ 6.5–7.5 ppm) and urea NH groups (δ 5.0–6.0 ppm) .
  • Mass Spectrometry (ESI-MS) : High-resolution MS can verify molecular weight (e.g., [M+H]+ at m/z 195.1) and detect impurities .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) is ideal for quantifying purity and stability under storage conditions .

Advanced Research Questions

Q. How do structural modifications to the hydroxyphenyl or methyl groups affect the compound’s bioactivity and selectivity?

Structure-activity relationship (SAR) studies on analogous ureas (e.g., N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea) reveal that substituents on the phenyl ring (e.g., chloro, methoxy) enhance binding to biological targets like tubulin . For this compound:

  • Hydroxyl Group : Hydrogen-bonding interactions may improve solubility but reduce membrane permeability.
  • Methyl Group : Methylation of the urea nitrogen can stabilize the compound against metabolic degradation . Methodology : Use molecular docking to predict binding affinities to target proteins (e.g., β-tubulin) and validate with SPR (surface plasmon resonance) .

Q. What are the metabolic pathways and degradation products of this compound in biological systems?

Urea derivatives often undergo hydrolysis or oxidative metabolism. For example, linuron (a phenylurea herbicide) is metabolized via demethylation and hydroxylation, producing N-(3,4-dichlorophenyl)urea as a primary metabolite . For this compound:

  • In vitro : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS.
  • Degradation Products : Hydrolysis may yield 2-aminophenol and methylamine, detectable via GC-MS .

Q. How does this compound interact with cellular targets to exert antitumor effects?

Related urea derivatives disrupt microtubule dynamics by binding to β-tubulin, inducing G2/M cell cycle arrest and apoptosis . Proposed mechanisms:

  • Microtubule Destabilization : Assess via immunofluorescence (α-tubulin staining) in cancer cell lines.
  • Apoptosis Markers : Measure caspase-3/7 activation and Annexin V staining using flow cytometry .

Q. What computational strategies are effective for predicting the physicochemical properties and drug-likeness of this compound?

  • LogP and Solubility : Use software like Schrödinger’s QikProp to predict logP (~2.1) and aqueous solubility.
  • ADMET Profiling : SwissADME or ADMETLab 2.0 can assess bioavailability, CYP450 inhibition, and blood-brain barrier penetration .
  • Molecular Dynamics (MD) : Simulate binding stability to target proteins over 100 ns trajectories .

Q. How can researchers resolve contradictions in reported bioactivity data across different experimental models?

Discrepancies may arise from variations in cell lines, assay conditions, or compound purity. For example:

  • Cell Line Sensitivity : Test cytotoxicity in both adherent (HeLa) and suspension (Jurkat) cells using MTT assays .
  • Batch Consistency : Characterize each batch via XRD (crystallinity) and DSC (thermal stability) .
  • Statistical Validation : Apply ANOVA to compare IC50 values across replicates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.